molecular formula C13H19NO2 B13597812 1-(2,4-Dimethoxyphenyl)cyclopentan-1-amine

1-(2,4-Dimethoxyphenyl)cyclopentan-1-amine

Cat. No.: B13597812
M. Wt: 221.29 g/mol
InChI Key: RVXLDFOWSLNQLT-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)cyclopentan-1-amine is an organic compound with the molecular formula C13H19NO2 This compound features a cyclopentane ring bonded to an amine group and a 2,4-dimethoxyphenyl group

Preparation Methods

The synthesis of 1-(2,4-Dimethoxyphenyl)cyclopentan-1-amine can be achieved through several synthetic routes. One common method involves the reductive amination of the corresponding ketone with an amine source. The reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions to yield the desired amine .

Industrial production methods may involve bulk manufacturing and custom synthesis processes to ensure the compound’s availability for various applications .

Chemical Reactions Analysis

1-(2,4-Dimethoxyphenyl)cyclopentan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: The compound can undergo substitution reactions where the amine group can be replaced with other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acids, bases, and various solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-(2,4-Dimethoxyphenyl)cyclopentan-1-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxyphenyl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2,4-Dimethoxyphenyl)cyclopentan-1-amine can be compared with other similar compounds, such as:

    1-(2,5-Dimethoxyphenyl)cyclopentan-1-amine: This compound has a similar structure but with a different substitution pattern on the phenyl ring.

    1-(2,4-Dimethoxyphenyl)ethan-1-amine: This compound features an ethanamine group instead of a cyclopentane ring.

The uniqueness of this compound lies in its specific structural arrangement, which may confer distinct chemical and biological properties .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)cyclopentan-1-amine

InChI

InChI=1S/C13H19NO2/c1-15-10-5-6-11(12(9-10)16-2)13(14)7-3-4-8-13/h5-6,9H,3-4,7-8,14H2,1-2H3

InChI Key

RVXLDFOWSLNQLT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2(CCCC2)N)OC

Origin of Product

United States

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